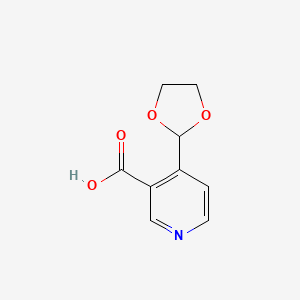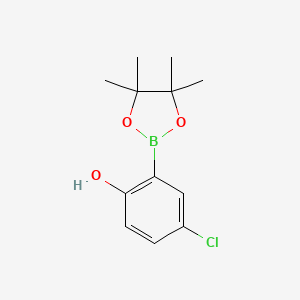![molecular formula C17H17NO2S B2939952 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one CAS No. 797780-57-5](/img/structure/B2939952.png)
3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one is a chemical compound that belongs to the class of thiazolone derivatives. It has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.
科学的研究の応用
Organic Semiconductors
Benzo[d]thiazole derivatives have been studied for their potential in the development of organic semiconductors. The synthesis and structural analysis of new isomers, such as benzo[d][1,2,3]thiadiazole (isoBT), have been explored for applications in electronics, including transistors, solar cells, photodetectors, and thermoelectrics. These derivatives have been found to complement existing materials, offering high-performance optoelectronic characteristics, such as enhanced hole mobilities and power conversion efficiencies in solar cell applications (Chen et al., 2016).
Green Chemistry and Synthesis
The compound's structural motif has been employed in green chemistry for synthesizing new molecules with potential antifungal properties. A notable example involves the synthesis of benzyl-substituted thiobenzoazoles through environmentally friendly approaches. These synthesized compounds have shown promising antifungal activity against phytopathogenic fungi, positioning them as potential agrochemicals for managing plant diseases (Ballari et al., 2017).
Advanced Material Applications
The compound's derivatives have been investigated for their suitability in advanced material applications, such as fluorescent chemosensors for metal ion detection. Research has led to the development of novel pyrazoline heterocyclic chromophores capable of detecting metal ions like Fe3+ with high selectivity and sensitivity. These chromophores offer potential applications in environmental monitoring and the development of sensing materials (Khan, 2020).
Fluorescent Sensors
Benzo[d]thiazole derivatives have also been synthesized as fluorescent sensors for metal ions, demonstrating high sensitivity and selectivity for Al3+ and Zn2+. These compounds have shown potential in various analytical applications, including the detection of metal ions in environmental samples (Suman et al., 2019).
作用機序
Target of Action
The primary target of the compound 3-(2-isopropoxybenzyl)benzo[d]thiazol-2(3H)-one, also known as 3-{[2-(propan-2-yloxy)phenyl]methyl}-2,3-dihydro-1,3-benzothiazol-2-one, is Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling , making it an attractive target for antidiabetic drug discovery .
Mode of Action
The compound interacts with PTP1B by binding in the catalytic and second aryl binding site of the enzyme . This interaction inhibits the activity of PTP1B, thereby enhancing insulin and leptin signaling .
Biochemical Pathways
The inhibition of PTP1B affects the insulin and leptin signaling pathways. These pathways are crucial for the regulation of glucose homeostasis and energy balance. By enhancing these pathways, the compound can potentially improve insulin sensitivity and promote weight loss, which are beneficial effects for the management of Type II diabetes .
Pharmacokinetics
The compound has demonstrated good in vitro ptp1b inhibitory potency and in vivo antihyperglycemic efficacy , suggesting favorable bioavailability.
Result of Action
The compound exhibits good PTP1B inhibitory activity with an IC50 value of 11.17 μM . It also demonstrates good antihyperglycemic efficacy in streptozotocin-induced diabetic Wistar rats . These results suggest that the compound can effectively enhance insulin and leptin signaling, thereby improving glucose homeostasis and energy balance.
特性
IUPAC Name |
3-[(2-propan-2-yloxyphenyl)methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-12(2)20-15-9-5-3-7-13(15)11-18-14-8-4-6-10-16(14)21-17(18)19/h3-10,12H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYPSZUJNIAEBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1CN2C3=CC=CC=C3SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2939869.png)

![N-allyl-2-[2-(2-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B2939872.png)


![Tert-butyl 3-((2-methoxy-2-oxoethyl)sulfonyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2939877.png)




![2-(4-chlorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)propyl]acetamide](/img/structure/B2939886.png)

![4-benzyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2939890.png)
